molecular formula C20H24N2O3S B6131574 N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide

N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide

Cat. No.: B6131574
M. Wt: 372.5 g/mol
InChI Key: ONOQUAWKXQXJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. MS-275 has been widely studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

MS-275 works by inhibiting the activity of N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide enzymes, which are responsible for removing acetyl groups from histone proteins. Histones are proteins that help package DNA into a compact structure called chromatin. Acetylation of histones is a key regulatory mechanism that controls gene expression. This compound inhibitors like MS-275 increase the acetylation of histones, which leads to changes in gene expression and ultimately, cell death in cancer cells.
Biochemical and Physiological Effects
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MS-275 has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). MS-275 has also been studied for its potential use in neurological disorders, as this compound inhibitors have been shown to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using MS-275 in lab experiments is that it is a highly specific inhibitor of N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide enzymes, which reduces the risk of off-target effects. However, one limitation of using MS-275 is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of MS-275. One area of research is the development of more potent and selective N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide inhibitors. Another area of research is the combination of MS-275 with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, MS-275 has potential applications in the treatment of neurological disorders, and further research is needed to explore this area.

Synthesis Methods

MS-275 is synthesized through a multi-step process that involves the reaction of 3-methyl-1-piperidone with aniline to form N-phenyl-3-methyl-1-piperidinone, which is then reacted with sulfuryl chloride to form N-phenyl-3-methyl-1-piperidinol sulfonate. The final step involves the reaction of N-phenyl-3-methyl-1-piperidinol sulfonate with N-methylisatin to form MS-275.

Scientific Research Applications

MS-275 has been extensively studied for its potential use in cancer therapy. N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide inhibitors like MS-275 have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy. MS-275 has been tested in various cancer cell lines and animal models, and has shown promising results in the treatment of leukemia, breast cancer, and prostate cancer.

Properties

IUPAC Name

N-methyl-3-(3-methylpiperidine-1-carbonyl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-16-8-7-13-22(15-16)20(23)17-9-6-12-19(14-17)26(24,25)21(2)18-10-4-3-5-11-18/h3-6,9-12,14,16H,7-8,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOQUAWKXQXJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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